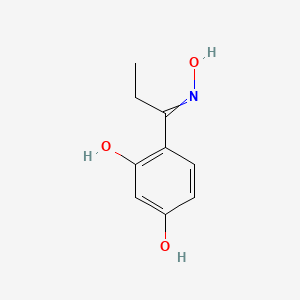

1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime

CAS No.: 22919-58-0

Cat. No.: VC16114148

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22919-58-0 |

|---|---|

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | 4-(C-ethyl-N-hydroxycarbonimidoyl)benzene-1,3-diol |

| Standard InChI | InChI=1S/C9H11NO3/c1-2-8(10-13)7-4-3-6(11)5-9(7)12/h3-5,11-13H,2H2,1H3 |

| Standard InChI Key | BYURKXUVPLZDSO-UHFFFAOYSA-N |

| Isomeric SMILES | CC/C(=N\O)/C1=C(C=C(C=C1)O)O |

| Canonical SMILES | CCC(=NO)C1=C(C=C(C=C1)O)O |

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 1-(2,4-dihydroxyphenyl)-1-propanone oxime, reflects its three key structural features:

-

Propanone backbone: A three-carbon ketone (C3H6O) with a carbonyl group at position 1.

-

2,4-Dihydroxyphenyl substituent: A benzene ring with hydroxyl groups at the 2 and 4 positions.

-

Oxime functional group: A hydroxylamine derivative (-NOH) formed by the condensation of the ketone with hydroxylamine.

The molecular formula is hypothesized as C9H11NO3 (molecular weight: 181.19 g/mol), differing from its mono-hydroxylated analogs (C9H11NO2, 165.19 g/mol) due to the additional hydroxyl group.

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis protocols for 1-(2,4-dihydroxyphenyl)-1-propanone oxime are documented, analogous methods for mono-hydroxylated derivatives suggest the following route:

-

Friedel-Crafts Acylation:

-

Oximation:

Key Reaction Equation:

Reactivity Profile

-

Chelation: The 2,4-dihydroxy and oxime groups enable metal ion coordination, analogous to salicylaldoximes .

-

Tautomerism: The oxime group may exhibit keto-enol tautomerism, influencing solubility and stability .

-

pH-Dependent Behavior: Deprotonation of phenolic hydroxyl groups (pKa ~9–10) and the oxime (pKa ~4–6) alters solubility and reactivity .

Physical and Chemical Properties

Comparative Physicochemical Data

Spectroscopic Features

-

IR Spectroscopy:

-

NMR (¹H):

Applications and Industrial Relevance

Pharmaceutical Intermediates

Oximes serve as precursors for nitriles, amines, and heterocycles. The 2,4-dihydroxy substitution may enhance bioactivity, as seen in:

-

Antioxidant Agents: Phenolic hydroxyl groups scavenge free radicals .

-

Enzyme Inhibitors: Chelation of metalloenzyme active sites (e.g., tyrosinase) .

Coordination Chemistry

The compound’s ability to bind transition metals (e.g., Cu²⁺, Fe³⁺) suggests applications in:

Patent Landscape

While no patents directly claim 1-(2,4-dihydroxyphenyl)-1-propanone oxime, related structures are protected for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume